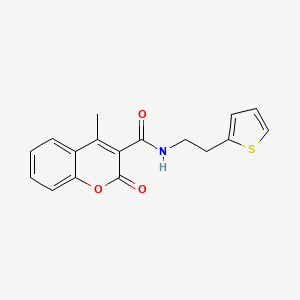

4-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide

Description

Historical Development of Chromene-3-carboxamide Derivatives

The exploration of chromene-3-carboxamide derivatives traces its origins to early investigations into oxygen-containing heterocycles, particularly chromones (4H-1-benzopyran-4-ones), which were recognized for their diverse biological activities. The structural modification of chromones to introduce carboxamide functionalities at the 3-position emerged as a pivotal strategy in medicinal chemistry during the late 20th century. Initial synthetic approaches, such as the Vilsmeier-Haack formylation of 2-hydroxyacetophenones to yield chromone-3-carbaldehydes, laid the groundwork for subsequent derivatization. Early challenges in oxidizing these intermediates to carboxylic acids—such as failures with Jones’ reagent—were overcome through the adoption of Pinnick oxidation (NaClO₂ and sulfamic acid), enabling efficient access to chromone-3-carboxylic acids.

The introduction of carboxamide groups marked a critical advancement, as these moieties enhanced molecular interactions with biological targets. For instance, the condensation of chromone-3-carboxylic acids with amines via in situ acid chloride formation became a standard protocol, yielding derivatives like 4-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide. This method, refined with triethylamine as a base, achieved yields of 44–64%, demonstrating reproducibility across diverse amine substrates.

Table 1: Key Historical Milestones in Chromene-3-carboxamide Synthesis

Research Significance in Medicinal Chemistry

Chromene-3-carboxamides occupy a unique niche in drug discovery due to their dual capacity for hydrogen bonding (via the carboxamide group) and hydrophobic interactions (via the chromene core). These properties make them versatile scaffolds for targeting enzymes and receptors implicated in inflammation, infectious diseases, and cancer. For example, derivatives such as this compound exhibit structural similarities to kinase inhibitors, which often rely on planar aromatic systems for ATP-binding pocket interactions.

Properties

IUPAC Name |

4-methyl-2-oxo-N-(2-thiophen-2-ylethyl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-11-13-6-2-3-7-14(13)21-17(20)15(11)16(19)18-9-8-12-5-4-10-22-12/h2-7,10H,8-9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRWNUNCSJDZYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)C(=O)NCCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting with the preparation of the chromene core. One common approach is the condensation of 2-(thiophen-2-yl)ethylamine with 4-methyl-2-oxo-2H-chromene-3-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to optimize reaction conditions and reduce processing time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases like sodium hydride (NaH) or t-butoxide (t-BuOK).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted chromenes or thiophenes.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chromene derivatives, including 4-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide. The compound has been evaluated for its effectiveness against a range of pathogens.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound exhibits significant antimicrobial activity with MIC values as low as 0.22 to 0.25 μg/mL against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : The compound also demonstrates the ability to inhibit biofilm formation, which is crucial in preventing chronic infections .

Antioxidant and Anti-inflammatory Properties

The antioxidant activity of chromene derivatives has been well-documented. The compound's structure allows it to scavenge free radicals effectively, which can mitigate oxidative stress-related diseases.

- DPPH Scavenging Activity : The antioxidant capacity is measured through DPPH scavenging assays, showing percentages between 84.16% and 90.52% for various derivatives .

Cancer Research

The chromene core has been associated with anticancer properties due to its ability to intercalate with DNA and inhibit cancer cell replication.

- Mechanism of Action : The interaction with DNA is believed to disrupt the normal replication process of cancer cells, making it a candidate for further drug development .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

- Formation of Chromene Core : Utilizing the Pechmann condensation reaction.

- Functionalization : Introduction of thiophene groups through electrophilic aromatic substitution.

- Final Modifications : Methylation and carboxamide formation to yield the final product.

This synthetic pathway allows for the creation of various derivatives that can be tailored for specific biological activities.

Material Science Applications

In addition to its biological applications, this compound can be utilized in material science:

- UV Absorbers : Due to its stability and reactivity, it can be incorporated into polymers as UV stabilizers.

- Fluorescent Dyes : The unique chromene structure lends itself to applications in fluorescent materials, which are useful in imaging and sensing technologies .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Properties |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Significant MIC values (0.22 - 0.25 μg/mL) |

| Antioxidant properties | DPPH scavenging activity (84.16% - 90.52%) | |

| Cancer treatment research | DNA intercalation leading to inhibition of cancer cell growth | |

| Synthesis | Organic synthesis intermediate | Versatile building block for complex molecules |

| Material Science | UV absorbers and fluorescent dyes | Stability and reactivity suitable for advanced materials |

Mechanism of Action

The mechanism by which 4-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

- Substituents : 4-Methoxyphenethyl group instead of thiophen-2-yl ethyl.

- Key Differences: The methoxy group is electron-donating, increasing electron density on the aromatic ring, which may enhance π-π stacking interactions.

- Synthesis : Synthesized via condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with 4-methoxyphenethylamine, analogous to methods used for thiophene-containing analogs .

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide

- Substituents : Sulfamoylphenyl group.

- Key Differences : The sulfamoyl group is electron-withdrawing, which may reduce electron density on the chromene core and alter solubility. This substituent could enhance interactions with polar residues in enzymatic targets .

6-Ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide

- Substituents : Ethyl group at the 6-position and trifluoromethylphenyl carboxamide.

- Key Differences : The trifluoromethyl group increases lipophilicity and metabolic stability, while the ethyl substituent may sterically hinder interactions at the chromene’s 4-position .

N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide

- Substituents : Thiophen-2-yl ethyl group attached to a furan carboxamide.

Solubility and Lipophilicity

Crystallographic and Stability Data

- Target Compound: No crystal structure reported, but related chromene derivatives (e.g., 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate) exhibit C—H⋯O interactions stabilizing the lactone ring .

- Sulfamoylphenyl Analog : Forms hydrogen-bonded dimers via sulfamoyl N—H⋯O interactions, enhancing thermal stability (m.p. 245°C) .

Biological Activity

4-Methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure

The compound features a chromene core with a carboxamide functional group and a thiophenyl substituent. Its structure can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of chromene compounds, including this compound, exhibit significant antimicrobial activity. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds can demonstrate MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial efficacy .

- Biofilm Inhibition : These compounds have also been noted for their ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

Anti-inflammatory Activity

The compound has shown promise in anti-inflammatory applications. In vitro studies suggest that it may inhibit key inflammatory pathways and reduce the production of pro-inflammatory cytokines, making it a candidate for treating conditions characterized by inflammation .

Anticancer Activity

Chromene derivatives are being investigated for their potential anticancer properties. Preliminary studies indicate that these compounds may induce apoptosis in cancer cells through mechanisms involving DNA intercalation and enzyme inhibition .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting cell proliferation and survival.

- Receptor Interaction : It is hypothesized that the compound binds to specific receptors, modulating signaling pathways that lead to therapeutic effects.

- DNA Interaction : The ability to intercalate into DNA suggests potential for disrupting cancer cell replication .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of various chromene derivatives, including the target compound. The results demonstrated significant activity against Gram-positive bacteria with an MIC range of 15.625–62.5 μM . The study highlighted the compound's potential as a lead for developing new antibiotics.

Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects were tested using cell cultures treated with lipopolysaccharides (LPS). The results indicated that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its utility in inflammatory diseases .

Data Summary

Q & A

Basic Research Question

- Enzyme Inhibition Assays: Use fluorogenic substrates to measure IC₅₀ values against targets like cyclooxygenase-2 (COX-2) or kinases. Include positive controls (e.g., celecoxib for COX-2) .

- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (1–100 μM) can identify potency thresholds .

- Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) with scintillation counting to determine binding affinity (Ki) .

How do structural modifications (e.g., thiophene vs. furan substituents) impact biological activity?

Advanced Research Question

- Comparative SAR Studies: Replace the thiophen-2-yl group with furan or phenyl analogs. Thiophene’s electron-rich structure enhances π-π stacking with hydrophobic enzyme pockets, increasing potency by ~2-fold compared to furan derivatives .

- Methyl Group Role: The 4-methyl group on the chromene core improves metabolic stability by reducing CYP450-mediated oxidation .

- Data Analysis: Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy scores .

How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Advanced Research Question

- Standardize Assay Conditions: Variations in buffer pH, temperature, or cell passage number can alter results. Replicate experiments under controlled conditions .

- Validate Target Specificity: Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .

- Meta-Analysis: Compare data across studies using standardized metrics (e.g., pIC₅₀ = −logIC₅₀) to identify outliers .

What computational tools are suitable for predicting pharmacokinetic properties?

Advanced Research Question

- ADME Prediction: Use SwissADME or pkCSM to estimate logP (optimal range: 2–4), bioavailability (>30%), and blood-brain barrier permeability .

- Metabolic Stability: Simulate Phase I/II metabolism with StarDrop or ADMET Predictor. The thiophene ring may undergo CYP2C9-mediated oxidation, requiring prodrug strategies .

- Toxicity Profiling: Apply ProTox-II to predict hepatotoxicity and mutagenicity risks .

What challenges arise in transitioning from in vitro to in vivo studies?

Advanced Research Question

- Solubility Issues: The compound’s logP (~3.5) may limit aqueous solubility. Use solubilizing agents (e.g., PEG-400) or nanoformulations .

- Pharmacokinetic Optimization: In rodent studies, monitor plasma half-life (t½). Subcutaneous administration may improve bioavailability compared to oral routes .

- Toxicity Mitigation: Conduct histopathological assessments to detect off-target effects in liver/kidney tissues .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.